molecular formula C6H11NO3 B12272176 (1R,2S)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid

(1R,2S)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid

Cat. No.: B12272176
M. Wt: 145.16 g/mol
InChI Key: CXBOBABAALGALT-INEUFUBQSA-N
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Description

(1R,2S)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid is a chiral cyclobutane derivative with an amino group and a hydroxymethyl group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of suitable precursors under specific reaction conditions. For instance, the preparation of cyclobutanecarboxylic acid derivatives often involves the use of cyclization reactions with appropriate catalysts and reagents .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group yields carboxylic acids, while reduction of the amino group yields amines .

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for the development of new synthetic methodologies .

Biology

In biology, this compound is studied for its potential role in biochemical pathways and its interactions with biological molecules. It can serve as a model compound for understanding the behavior of similar molecules in biological systems .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its structural features may allow it to interact with specific molecular targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering .

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. The amino and hydroxymethyl groups allow it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, (1R,2S)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid is unique due to the presence of both an amino group and a hydroxymethyl group on the cyclobutane ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications .

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(1R,2S)-1-amino-2-(hydroxymethyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C6H11NO3/c7-6(5(9)10)2-1-4(6)3-8/h4,8H,1-3,7H2,(H,9,10)/t4-,6-/m1/s1

InChI Key

CXBOBABAALGALT-INEUFUBQSA-N

Isomeric SMILES

C1C[C@@]([C@H]1CO)(C(=O)O)N

Canonical SMILES

C1CC(C1CO)(C(=O)O)N

Origin of Product

United States

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